Cas no 1882437-67-3 ({7,9-dimethyl-1-oxaspiro4.5decan-2-yl}methanol)

{7,9-dimethyl-1-oxaspiro4.5decan-2-yl}methanol 化学的及び物理的性質
名前と識別子
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- 1-Oxaspiro[4.5]decane-2-methanol, 7,9-dimethyl-
- {7,9-dimethyl-1-oxaspiro4.5decan-2-yl}methanol
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- MDL: MFCD30486657
- インチ: 1S/C12H22O2/c1-9-5-10(2)7-12(6-9)4-3-11(8-13)14-12/h9-11,13H,3-8H2,1-2H3
- InChIKey: ZJIXVLFLBDFQPV-UHFFFAOYSA-N
- ほほえんだ: O1C2(CC(C)CC(C)C2)CCC1CO
{7,9-dimethyl-1-oxaspiro4.5decan-2-yl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-328903-0.1g |
{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |
1882437-67-3 | 0.1g |
$741.0 | 2023-09-04 | ||
Enamine | EN300-328903-5g |
{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |
1882437-67-3 | 5g |
$2443.0 | 2023-09-04 | ||
Enamine | EN300-328903-10g |
{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |
1882437-67-3 | 10g |
$3622.0 | 2023-09-04 | ||
Enamine | EN300-328903-1.0g |
{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |
1882437-67-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-328903-1g |
{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |
1882437-67-3 | 1g |
$842.0 | 2023-09-04 | ||
Enamine | EN300-328903-0.05g |
{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |
1882437-67-3 | 0.05g |
$707.0 | 2023-09-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01037341-1g |
{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |
1882437-67-3 | 95% | 1g |
¥5180.0 | 2023-03-12 | |
Enamine | EN300-328903-10.0g |
{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |
1882437-67-3 | 10.0g |
$4545.0 | 2023-02-23 | ||
Enamine | EN300-328903-0.25g |
{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |
1882437-67-3 | 0.25g |
$774.0 | 2023-09-04 | ||
Enamine | EN300-328903-0.5g |
{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |
1882437-67-3 | 0.5g |
$809.0 | 2023-09-04 |
{7,9-dimethyl-1-oxaspiro4.5decan-2-yl}methanol 関連文献
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
{7,9-dimethyl-1-oxaspiro4.5decan-2-yl}methanolに関する追加情報
{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol (CAS No. 1882437-67-3): A Comprehensive Overview
{7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol (CAS No. 1882437-67-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure, exhibits a range of potential therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer. This article provides a detailed overview of the chemical properties, synthesis methods, biological activities, and recent research advancements associated with {7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol.
Chemical Structure and Properties: {7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a member of the spirocyclic compounds, which are known for their structural rigidity and conformational stability. The compound features a 1-oxaspiro[4.5]decan skeleton with two methyl groups at positions 7 and 9, and a hydroxymethyl group at position 2. The presence of the oxygen atom in the spirocyclic ring imparts unique chemical properties to the molecule, including enhanced solubility and reactivity. The molecular formula of {7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is C13H24O2, with a molecular weight of approximately 216.33 g/mol.
Synthesis Methods: The synthesis of {7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol has been extensively studied due to its potential applications in drug development. One common synthetic route involves the intramolecular cyclization of an appropriate precursor followed by functional group modifications. For instance, a recent study published in the Journal of Organic Chemistry reported a highly efficient one-pot synthesis method using palladium-catalyzed coupling reactions followed by ring-closing metathesis (RCM). This method not only simplifies the synthetic process but also improves the overall yield and purity of the final product.
Biological Activities: The biological activities of {7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol have been extensively investigated in various preclinical models. One of the most promising areas of research is its potential as an anti-inflammatory agent. Studies have shown that {7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, it has been reported to exhibit neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in models of Parkinson's disease and Alzheimer's disease.
Cancer Research: Recent advancements in cancer research have highlighted the potential of {7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol as an anticancer agent. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. Mechanistic studies have revealed that {7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol targets multiple signaling pathways involved in cancer progression, such as the PI3K/AKT pathway and the Wnt/β-catenin pathway.
Clinical Trials: While preclinical studies have shown promising results, further clinical trials are necessary to evaluate the safety and efficacy of {7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol in human subjects. Several Phase I clinical trials are currently underway to assess the pharmacokinetics and safety profile of this compound in healthy volunteers and patients with specific diseases such as inflammatory disorders and cancer. Preliminary data from these trials have indicated that {7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is well-tolerated at therapeutic doses with minimal side effects.
FUTURE DIRECTIONS AND CONCLUSIONS: The ongoing research on {7,9-dimethyl-1-oxaspiro[4.5]decan-2-y l}methanol highlights its potential as a versatile therapeutic agent with applications in multiple disease areas. Future studies should focus on optimizing its pharmacological properties through structural modifications and exploring its combination therapy potential with existing drugs to enhance therapeutic outcomes. Additionally, large-scale clinical trials will be crucial to validate its efficacy and safety in diverse patient populations.
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